

An In-depth Technical Guide to 4-(bromomethyl)-5-phenyloxazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Bromomethyl)-5-phenyloxazole

Cat. No.: B1272746

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of **4-(bromomethyl)-5-phenyloxazole**. This heterocyclic compound is a valuable reactive intermediate in synthetic organic chemistry, particularly in the field of drug discovery. Its utility stems from the presence of a reactive bromomethyl group attached to a stable phenyloxazole core, which allows for the facile introduction of this moiety into a wide range of molecules. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, key chemical data, and visualizations of synthetic workflows and applications.

Core Chemical Properties

The fundamental physicochemical properties of **4-(bromomethyl)-5-phenyloxazole** are summarized below. This data is essential for its application in chemical synthesis and for predicting its behavior in various reaction and solvent systems.

Property	Value	Reference
IUPAC Name	4-(bromomethyl)-5-phenyl-1,3-oxazole	[1]
Synonyms	4-(BROMOMETHYL)-5-PHENYL-1,3-OXAZOLE; [4-(Bromomethyl)-1,3-oxazol-5-yl]benzene	[1] [2]
CAS Number	368869-94-7	[1] [2]
Molecular Formula	C ₁₀ H ₈ BrNO	[3]
Molecular Weight	238.08 g/mol	[2] [4]
Melting Point	50-52°C	[1]
Boiling Point	351.8°C at 760 mmHg (Predicted)	[1]
Density	1.485 g/cm ³ (Predicted)	[1]
InChI Key	WHYSMAZUGYWNJN-UHFFFAOYSA-N	[1] [5]
Canonical SMILES	C1=CC=C(C=C1)C2=C(N=CO ₂)CBr	[1] [5]

Reactivity and Synthetic Applications

The primary utility of **4-(bromomethyl)-5-phenyloxazole** lies in its reactivity, which is dominated by the bromomethyl group at the 4-position of the oxazole ring. This group is an excellent electrophile and a good leaving group, making the compound highly susceptible to nucleophilic substitution reactions.[\[6\]](#)[\[7\]](#)

This reactivity allows for the alkylation of a diverse range of nucleophiles, including amines, thiols, alcohols, and carbanions. Consequently, **4-(bromomethyl)-5-phenyloxazole** serves as a versatile building block for introducing the 4-methyl-5-phenyloxazole scaffold into more complex molecular architectures.[\[7\]](#) The oxazole ring itself is generally stable under the conditions typically employed for these substitution reactions. This combination of a reactive

handle on a stable aromatic core makes it a valuable reagent in medicinal chemistry for the synthesis of novel compounds.[6][7]

Experimental Protocols

The following section details a generalized experimental protocol for a nucleophilic substitution reaction using **4-(bromomethyl)-5-phenyloxazole**. This methodology is broadly applicable for reacting the compound with various nucleophiles.

General Protocol: Synthesis of 4-((Nucleophilomethyl))-5-phenyloxazole Derivatives

Materials:

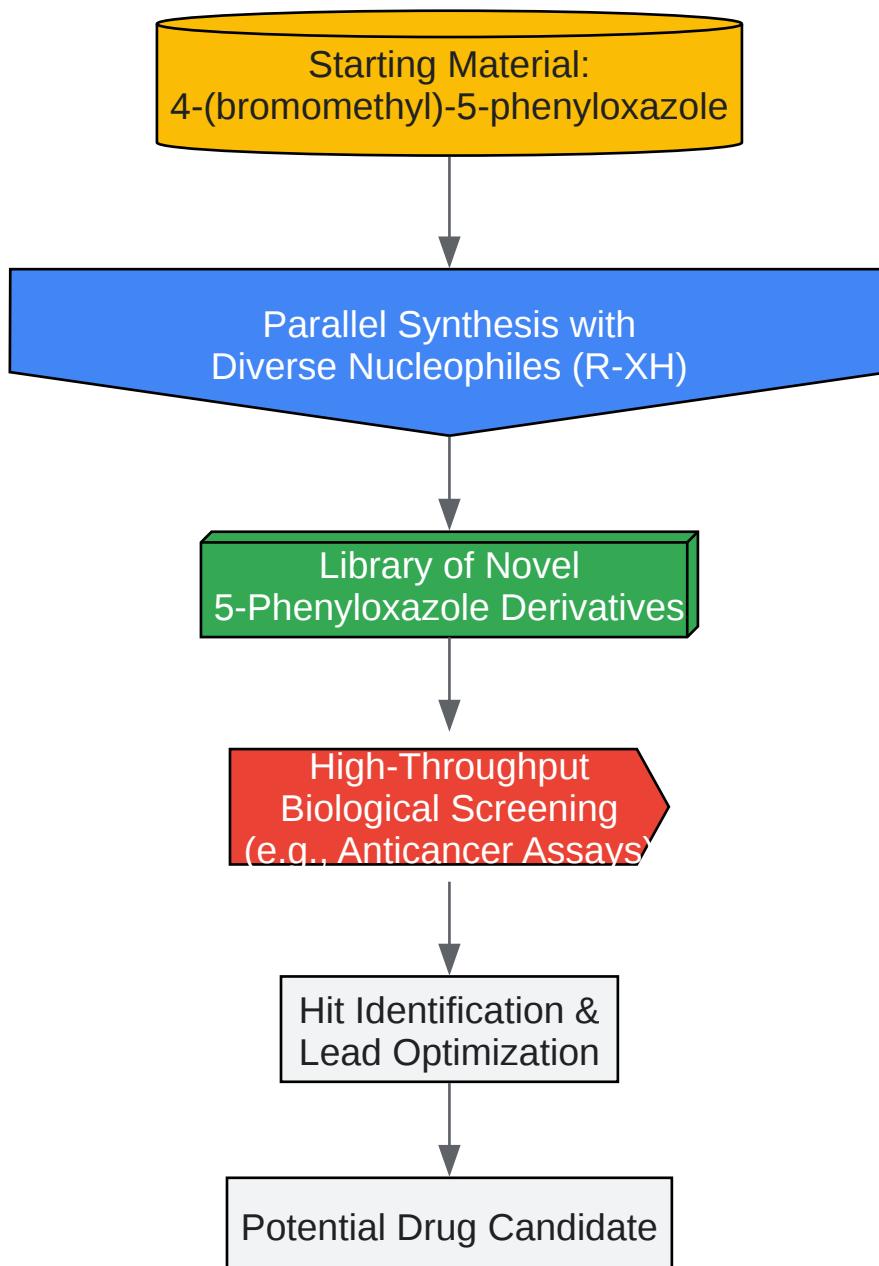
- **4-(bromomethyl)-5-phenyloxazole** (1.0 eq.)
- Nucleophile (e.g., primary/secondary amine, thiol, alcohol) (1.1 - 1.5 eq.)
- Mild inorganic base (e.g., K_2CO_3 , $NaHCO_3$) (1.5 - 2.0 eq.)
- Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF, THF)

Procedure:

- Reaction Setup: To a solution of the chosen nucleophile (1.1 eq.) in an appropriate anhydrous solvent (e.g., acetonitrile), add a mild base such as potassium carbonate (1.5 eq.).
- Addition of Reagent: Add a solution of **4-(bromomethyl)-5-phenyloxazole** (1.0 eq.) in the same solvent to the mixture dropwise at room temperature.
- Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-6 hours. For less reactive nucleophiles, the temperature may be moderately increased (e.g., to 40-60°C).
- Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.[8]

- Work-up: Upon completion, filter the reaction mixture to remove the inorganic base and any resulting salts.^[8] Concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure substituted 5-phenyloxazole derivative.^{[6][8]}
- Characterization: Confirm the structure of the final product using spectroscopic methods such as NMR (¹H, ¹³C), IR, and Mass Spectrometry.

Mandatory Visualizations


Diagram 1: Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for synthesizing 5-phenyloxazole derivatives.

Diagram 2: Application in Drug Discovery

Role of 4-(bromomethyl)-5-phenyloxazole in drug discovery.

[Click to download full resolution via product page](#)

Caption: Logical workflow from building block to drug candidate.

Applications in Drug Discovery

The oxazole scaffold is a recognized pharmacophore present in numerous biologically active compounds.^[9] Derivatives of phenyloxazole have shown significant promise as therapeutic agents, particularly in oncology.^[6] A notable mechanism of action for many of these

compounds is the inhibition of tubulin polymerization.[6] By disrupting the dynamics of microtubules, which are crucial for cell division, these compounds can induce cell cycle arrest (commonly at the G2/M phase) and subsequently trigger apoptosis, or programmed cell death, in cancer cells.[6]

4-(bromomethyl)-5-phenyloxazole is not typically a final drug product but rather a key intermediate used to generate libraries of diverse compounds for biological screening.[6][7] As illustrated in the diagram above, its reactive nature allows for the systematic modification of the molecule by introducing various functional groups. This strategy enables medicinal chemists to explore the structure-activity relationship (SAR) of the 5-phenyloxazole core, optimizing for potency, selectivity, and pharmacokinetic properties to develop novel drug candidates.

Safety and Handling

4-(bromomethyl)-5-phenyloxazole is a reactive chemical and should be handled with appropriate safety precautions. Based on its structure as a bromomethylated aromatic compound, it is expected to be an irritant. The safety data sheet (SDS) for this compound indicates that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[10] Therefore, it is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

Conclusion

4-(bromomethyl)-5-phenyloxazole is a highly valuable and versatile building block in synthetic and medicinal chemistry. Its well-defined chemical properties and the predictable reactivity of its bromomethyl group make it an ideal starting material for the synthesis of diverse libraries of novel compounds. The importance of the phenyloxazole motif in drug discovery, especially in the development of anticancer agents, underscores the significance of this compound as a key intermediate for researchers and drug development professionals. Proper handling and adherence to safety protocols are essential when working with this reactive reagent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. parchem.com [parchem.com]
- 3. 4-(Bromomethyl)-5-phenyloxazole | C10H8BrNO | CID 2776301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-(Bromomethyl)-2-phenyloxazole | C10H8BrNO | CID 12748355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 4-(bromomethyl)-5-phenyloxazole (C10H8BrNO) [pubchemlite.lcsb.uni.lu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 4-(Bromomethyl)-5-phenyloxazole [chemdict.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(bromomethyl)-5-phenyloxazole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1272746#4-bromomethyl-5-phenyloxazole-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com